Methyl 2-hydroxy-3-methoxypropanoate
Description
Significance and Research Context of Alpha-Hydroxy Esters and Their Ethers
Alpha-hydroxy acids (AHAs) and their corresponding esters are a significant class of compounds in both biological and synthetic chemistry. angenechemical.comwipo.int Structurally characterized by a hydroxyl group on the carbon atom adjacent to the carboxyl or ester group, these molecules are notable for their reactivity and utility. angenechemical.com In industrial applications, alpha-hydroxy acids like lactic acid and glycolic acid are key precursors for the synthesis of biodegradable polymers such as polylactic acid (PLA) and polyglycolic acid (PGA). angenechemical.combldpharm.com These polymers have found use in medical implants and drug delivery systems. angenechemical.com Furthermore, alpha-hydroxy esters serve as versatile intermediates in organic synthesis, enabling the construction of more complex molecules. nih.govchemicalbook.com They can be synthesized through various methods, including the hydrolysis of α-halocarboxylic acids or from α-hydroxy-nitriles. angenechemical.comuni.lu
The presence of an ether linkage within an alpha-hydroxy ester framework, as seen in Methyl 2-hydroxy-3-methoxypropanoate, introduces another layer of chemical functionality and stability. The ether bond is generally robust and less reactive than the ester or alcohol groups, a stability that makes the synthesis of ethers a fundamental transformation in organic chemistry. sigmaaldrich.com The combination of these functional groups in one molecule creates a unique chemical scaffold. The hydroxyl and ester groups provide sites for further reactions, such as acylation, oxidation, or hydrolysis, while the ether linkage offers a stable, flexible chain. This trifecta of functionalities makes such compounds interesting targets in synthetic research, potentially as building blocks for pharmaceuticals or specialty polymers where specific solubility, polarity, and reactivity are required.
Scope of Academic Investigation and Methodological Approaches
Given the limited specific research on this compound, its academic investigation can be inferred from the general methodologies applied to structurally similar alpha-hydroxy esters and ethers.
Synthesis: A plausible synthetic route to this compound would involve the esterification of its corresponding carboxylic acid, 2-hydroxy-3-methoxypropanoic acid. A patented method for synthesizing the chiral version of this acid, (S)-2-hydroxy-3-o-methylpropanoic acid, starts from 2-methyl-L-phenylalanine hydrochloride, which undergoes a diazotization reaction. nih.gov Subsequent standard esterification of this acid with methanol (B129727), typically under acidic conditions, would yield the target methyl ester. Other general strategies for forming alpha-hydroxy esters can involve transesterification of other alkyl esters or direct synthesis from aldehydes using masked acyl cyanide reagents. nih.govchemicalbook.com
Purification and Characterization: Following synthesis, purification would likely be achieved using standard laboratory techniques such as distillation or column chromatography, with the latter being suitable for removing polar impurities. nih.gov
The structural elucidation and characterization of this compound would rely on a combination of modern spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for confirming the molecular structure. mdpi.comnih.gov The ¹H NMR spectrum would be expected to show distinct signals for the two different methyl groups (ester and ether), the methine proton attached to the hydroxyl group, and the methylene (B1212753) protons adjacent to the ether oxygen. nih.gov The chemical shifts and coupling constants of these signals would confirm the connectivity of the atoms.
Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition (C₅H₁₀O₄). nih.gov Fragmentation patterns observed in the mass spectrum could also offer structural information; for instance, alpha-hydroxy acids and their derivatives often show characteristic fragmentation patterns upon analysis.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for the hydroxyl group (O-H stretch, typically broad), the carbonyl group of the ester (C=O stretch, typically strong), and the C-O bonds of the ester and ether linkages.
These established analytical methods form the standard approach for the academic investigation and quality control of novel or sparsely studied chemical compounds like this compound.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxy-3-methoxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-8-3-4(6)5(7)9-2/h4,6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTIMTCYHCPDEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54927-70-7 | |
| Record name | methyl 2-hydroxy-3-methoxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 2 Hydroxy 3 Methoxypropanoate and Its Derivatives
Established Synthetic Routes
Conventional methods for synthesizing esters and modifying functional groups form the foundation for producing methyl 2-hydroxy-3-methoxypropanoate.
Esterification Reactions for this compound Synthesis
The most direct route to this compound is the esterification of its corresponding carboxylic acid, 2-hydroxy-3-methoxypropanoic acid. This transformation is typically achieved through acid-catalyzed esterification, often referred to as Fischer esterification. The reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible and driven to completion by using an excess of the alcohol, which also serves as the solvent. ceon.rsnih.gov The presence of the α-hydroxy group can influence the reaction rate compared to unsubstituted propanoic acid. ceon.rs
Alternative esterification methods can also be employed, particularly under milder conditions. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) facilitates the formation of the ester bond at room temperature. jocpr.com This method is effective but requires the removal of the dicyclohexylurea (DCU) byproduct. jocpr.com
Another synthetic pathway involves the reaction of methyl acrylate (B77674) with methanol, catalyzed by sodium methoxide (B1231860), to produce methyl 3-methoxypropionate. google.com Subsequent selective hydroxylation at the C-2 position would yield the target molecule. Additionally, hydroxy esters can be synthesized by reacting acrylic or methacrylic acid with vicinal epoxides in the presence of a basic nitrogen compound. google.com
Synthesis via Functional Group Interconversions
Functional group interconversion (FGI) provides alternative pathways to this compound from different starting materials. imperial.ac.uk FGI encompasses the conversion of one functional group into another through reactions like oxidation, reduction, or substitution. imperial.ac.uk
A notable example involves the synthesis of the parent acid, (S)-2-hydroxy-3-methoxypropanoic acid, from an amino acid precursor. In a specific method, 2-methyl-L-phenylalanine hydrochloride is used as the starting material. google.com A diazotization reaction, using sodium nitrite (B80452) and dilute sulfuric acid, converts the amino group into a hydroxyl group, yielding (S)-2-hydroxy-3-o-methylpropanoic acid with retention of configuration. google.com This acid can then be esterified to give the desired methyl ester. This approach avoids the use of toxic cyanide, which is employed in other routes that synthesize racemates of α-hydroxy acids followed by resolution. google.com
Other potential FGI strategies could include:
Reductive cleavage: The C-X bond of a suitable precursor, such as a halogenated or sulfonylated ester, can be reductively cleaved using hydride reagents. imperial.ac.uk
Oxidation: The oxidation of a C-H bond at the C-2 position of methyl 3-methoxypropanoate could introduce the hydroxyl group, although achieving high selectivity can be challenging.
Asymmetric Synthesis Approaches
Achieving high enantiomeric purity is crucial for the application of chiral molecules. Asymmetric synthesis methodologies are therefore central to the preparation of specific stereoisomers of this compound.
Stereoselective Formation of Chiral this compound
Stereoselective synthesis aims to control the formation of new chiral centers. One powerful strategy is the use of chiral auxiliaries. For instance, Evans chemistry, which employs oxazolidinone chiral auxiliaries, can be used to achieve stereoselective aldol (B89426) reactions. nih.gov A related approach could involve the reaction of a boron enolate derived from a chiral N-acyloxazolidinone with methoxyacetaldehyde (B81698) to construct the desired stereocenters, followed by removal of the auxiliary.
Directed hydrogenation is another effective method for establishing stereochemistry. orgsyn.org This technique is particularly suitable for substrates like 2-(1'-hydroxyalkyl)acrylates, where an existing hydroxyl group directs the hydrogenation catalyst to a specific face of the double bond. orgsyn.org This approach leads to high diastereoselectivity in the formation of α-alkyl-β-hydroxy esters.
| Stereoselective Method | Key Reagents/Catalyst | Substrate Type | Selectivity | Reference |
| Evans Aldol Reaction | Dibutylboron enolate, chiral oxazolidinone | Aldehyde and chloroacetyl oxazolidinone | Moderate to good diastereoselectivity (e.g., 82:18) | nih.gov |
| Directed Hydrogenation | Biphosphinorhodium catalyst | 2-(1'-hydroxyalkyl)acrylic esters | High diastereoselectivity (≥95%) | orgsyn.org |
| Chiral Template | (–)-Menthone | 3-hydroxycarboxylic acids | Enables resolution and asymmetric synthesis | rsc.org |
Biocatalytic Pathways in Enantioselective Synthesis, including Ene-Reductase Applications
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.govconsensus.app Enzymes, operating under mild conditions, can provide access to pharmaceutical and agrochemical intermediates with exceptional chemo-, regio-, and enantioselectivity. nih.govconsensus.app
Ene-reductases (ERs), from the Old Yellow Enzyme (OYE) family, are prominent biocatalysts for the asymmetric trans-hydrogenation of activated carbon-carbon double bonds. nih.govconsensus.app These enzymes could be applied in a synthetic route towards chiral this compound. For example, a suitable unsaturated precursor, such as methyl 3-methoxy-2-methylenoate, could potentially be reduced by a selected ene-reductase to introduce the chiral center at C-2 with high enantiomeric excess. OYEs have demonstrated versatility in reducing a wide range of substrates. tudelft.nl
While ERs target C=C bonds, carbonyl reductases (also known as short-chain dehydrogenases/reductases) are highly effective for the asymmetric reduction of ketones to chiral alcohols. researchgate.net A chemoenzymatic strategy could involve the synthesis of methyl 3-methoxy-2-oxopropanoate, followed by an enantioselective reduction of the ketone functionality using a carbonyl reductase to yield the desired (R)- or (S)-methyl 2-hydroxy-3-methoxypropanoate. Such enzymatic reductions often achieve very high yields and enantiomeric excess (>99% ee). researchgate.net
Transition Metal-Catalyzed Asymmetric Transformations
Transition metal catalysis provides a powerful tool for asymmetric synthesis, complementing biocatalytic methods. orgsyn.org Homogeneous catalysis using chiral transition metal complexes can achieve high levels of stereocontrol.
A key example is the asymmetric hydrogenation of olefins. The directed hydrogenation of 2-(1'-hydroxyalkyl)acrylic esters can be catalyzed by rhodium complexes bearing chiral phosphine (B1218219) ligands. orgsyn.org The hydroxyl group of the substrate coordinates to the metal center, directing the delivery of hydrogen to one face of the double bond, thereby controlling the stereochemistry of the newly formed chiral centers. This method is operationally simple and highly effective for producing anti-α-alkyl-β-hydroxy esters. orgsyn.org
| Catalytic System | Substrate | Product | Yield | Stereochemical Purity | Reference |
| Biphosphinorhodium catalyst | Methyl 3-hydroxy-2-methylenepentanoate | Methyl dl-anti-3-hydroxy-2-methylpentanoate | 91% | Chemically and stereochemically pure | orgsyn.org |
This approach, and others like the titanium(IV) chloride-mediated condensation of silyl (B83357) ketene (B1206846) acetals with aldehydes, represent robust and well-established methods for the stereocontrolled synthesis of complex acyclic molecules like this compound. orgsyn.org
Derivatization Strategies and Functional Group Modification
The presence of a hydroxyl group in this compound offers a prime site for functional group modification, allowing for the synthesis of a diverse range of derivatives. These modifications can alter the molecule's physical and chemical properties, tailoring it for specific applications.
The hydroxyl group of this compound can be readily converted into ether and ester functionalities.
Esterification: The synthesis of ester derivatives from the parent compound can be achieved through various standard esterification methods. One common approach is the reaction of the alcohol with an acyl halide or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This method is generally efficient and proceeds under mild conditions. Another route is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, although this method is reversible and may require the removal of water to drive the reaction to completion. For instance, the synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, a metabolite of fenofibrate (B1672516), involves the hydrolysis of an isopropyl ester, demonstrating a reaction at the ester group. nih.gov The reverse reaction, esterification, would follow standard principles.
Etherification: The synthesis of ether derivatives can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide. The choice of base and solvent is crucial to avoid side reactions, such as elimination.
The table below summarizes potential derivatization reactions starting from this compound.
| Derivative Type | Reagent | Reaction Conditions |
| Acetate (B1210297) Ester | Acetic Anhydride, Pyridine | Room Temperature |
| Benzoate Ester | Benzoyl Chloride, Triethylamine | 0°C to Room Temperature |
| Methyl Ether | Sodium Hydride, Methyl Iodide | Anhydrous THF |
| Benzyl Ether | Potassium Hydride, Benzyl Bromide | Anhydrous DMF |
This table presents illustrative examples of common derivatization reactions and typical conditions.
The electronic and steric nature of substituents can significantly influence the course and outcome of synthetic reactions leading to this compound and its derivatives. Substituent effects are transmitted through inductive and resonance effects. ucsb.edu In the context of synthesizing derivatives, substituents on the acyl or alkylating agent will impact the reactivity of the electrophile. For example, in esterification, an electron-withdrawing group on the acyl chloride will increase its electrophilicity and likely increase the reaction rate.
In a broader sense, if synthesizing a substituted variant of the parent molecule, the position and nature of the substituent on the propanoate backbone would be critical. For example, quantum chemical modeling has been used to investigate the electron-donating properties of the amino group in substituted anilines, revealing that the sensitivity of the amino group to the substituent effect was significantly greater when the substituent was in the para-position compared to the meta-position. rsc.org While a different system, this highlights the profound impact of substituent placement on the electronic environment of a molecule, a principle that would apply to the synthesis and derivatization of substituted propanoates. The Hammett equation can be a useful tool for quantifying such substituent effects on reaction rates and equilibria.
Challenges and Optimization in Scalable Synthesis
Transitioning from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges that require careful consideration and optimization of reaction parameters.
For chiral molecules like this compound, maintaining high enantiomeric purity during scale-up is a significant challenge. The demand for enantiomerically pure compounds is high, particularly in the pharmaceutical industry, as chirality can dramatically influence a drug's biological activity. pnas.org Asymmetric synthesis aims to produce a single enantiomer, often relying on chiral catalysts or auxiliaries. acs.org
A synthesis method for (S)-2-hydroxy-3-o-methylpropanoic acid has been developed that proceeds with an unchanged configuration and is suitable for large-scale production. google.com This suggests that for the methyl ester, strategies to prevent racemization at the chiral center are critical. Racemization can occur under harsh reaction conditions, such as high temperatures or the presence of strong acids or bases. Therefore, the optimization of reaction conditions for large-scale production must balance reaction rate and yield with the preservation of the desired stereochemistry. The use of highly selective catalysts and careful control of the reaction environment are paramount. Techniques such as kinetic resolution, which separates enantiomers based on their different reaction rates with a chiral catalyst or reagent, can also be employed to enhance enantiomeric purity. orgsyn.org
Optimizing reaction conditions is crucial for achieving high yields and purity in a cost-effective and safe manner during large-scale production. Key parameters that require optimization include temperature, pressure, catalyst loading, and reaction time.
For related compounds like methyl 3-methoxypropionate, processes have been developed to achieve high purity and yield. google.com These often involve the use of catalysts like alkali metal alkoxides and careful control of reaction temperature, as the reactions can be exothermic. google.com The optimization process can be complex due to the interplay of multiple variables. Response surface methodology is a statistical approach that can be used to elucidate the interactions of operational variables and identify optimal conditions. researchgate.net
Purification is another critical aspect of scalable synthesis. While laboratory-scale synthesis may rely on techniques like column chromatography, these are often not feasible for large-scale production. google.com Alternative methods such as distillation, crystallization, and extraction must be developed and optimized. For example, in the synthesis of (S)-2-hydroxy-3-o-methylpropanoic acid, the crude product is purified by pulping with a mixed solvent system of petroleum ether and ethyl acetate. google.com The development of efficient and scalable purification protocols is essential for obtaining the final product with the desired purity.
The following table outlines key parameters and their considerations for the optimization of the large-scale synthesis of this compound.
| Parameter | Considerations for Optimization |
| Temperature | Balancing reaction rate with potential side reactions and racemization. Exothermic reactions may require cooling systems. google.com |
| Catalyst | Selection of a highly active and selective catalyst. Optimizing catalyst loading to maximize conversion while minimizing cost and downstream removal. |
| Solvent | Choice of a solvent that provides good solubility for reactants and is easily recoverable. Environmental and safety aspects are also critical. |
| Reactant Concentration | Higher concentrations can increase reaction rate but may also lead to side reactions or issues with heat dissipation. |
| Purification Method | Development of scalable methods like distillation or crystallization to replace lab-scale chromatography. google.com |
Chemical Transformations and Reaction Mechanisms of Methyl 2 Hydroxy 3 Methoxypropanoate
Mechanistic Studies of Hydroxyl and Ester Group Reactivity
The reactivity of the hydroxyl and ester groups in methyl 2-hydroxy-3-methoxypropanoate is central to its chemical behavior. These groups can undergo a variety of transformations, including oxidation, reduction, and nucleophilic substitution, each proceeding through distinct mechanistic pathways.
Oxidation Pathways and Mechanisms
The secondary hydroxyl group in this compound can be oxidized to a ketone, yielding methyl 2-oxo-3-methoxypropanoate. The specific pathway and mechanism of this oxidation depend on the oxidizing agent employed.
Common oxidizing agents for secondary alcohols include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate - PCC), and Swern or Dess-Martin periodinane oxidations. For instance, the Swern oxidation proceeds via an alkoxysulfonium ylide intermediate. In this process, the alcohol's oxygen atom attacks the sulfur of dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, forming an alkoxysulfonium salt. A hindered, non-nucleophilic base, such as triethylamine, then deprotonates the carbon alpha to the oxygen, leading to the collapse of the resulting ylide to form the ketone, dimethyl sulfide, and protonated base.
A greener alternative for the oxidation of α-hydroxy acids to α-keto acids involves the use of a nitroxyl (B88944) radical catalyst like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as the co-oxidant. acs.org This method is notable for its chemoselectivity and mild conditions, which are crucial for labile molecules. acs.org Although this has been demonstrated on α-hydroxy acids, a similar approach could be envisioned for the corresponding esters.
Table 1: Common Oxidation Reactions of Secondary Alcohols
| Oxidizing Agent | Typical Reaction Conditions | Product |
| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Ketone |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (CH₂Cl₂), -78 °C to rt | Ketone |
| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Ketone |
| AZADO/NaNO₂/O₂ | Acetonitrile/Phosphate buffer | Ketone |
Reduction Reactions and Associated Mechanisms
The ester functionality of this compound is susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to a primary alcohol. harvard.eduyoutube.com The reaction proceeds through a nucleophilic acyl substitution mechanism.
The mechanism involves the nucleophilic attack of a hydride ion (from LiAlH₄) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide (B1231860) leaving group to form an aldehyde. Since aldehydes are more reactive towards reduction than esters, the aldehyde is immediately reduced by another equivalent of hydride to form a primary alcohol upon acidic workup. youtube.comlibretexts.orgyoutube.com This process would convert this compound to 3-methoxypropane-1,2-diol.
It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. libretexts.org This allows for the selective reduction of other functional groups, like ketones or aldehydes, in the presence of an ester. ncert.nic.in More specialized reagents, such as diisobutylaluminum hydride (DIBAL-H), can be used to achieve partial reduction of the ester to an aldehyde at low temperatures. ncert.nic.in
Table 2: Reduction of Esters
| Reducing Agent | Typical Reaction Conditions | Product |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, followed by H₃O⁺ workup | Primary alcohol |
| Diisobutylaluminum hydride (DIBAL-H) | Toluene or Hexane, -78 °C | Aldehyde |
Nucleophilic Substitution Reactions
The hydroxyl group of this compound can be converted into a better leaving group to facilitate nucleophilic substitution. For instance, it can be tosylated or mesylated. Subsequently, a nucleophile can displace the tosylate or mesylate group, typically via an Sₙ2 mechanism, which would result in an inversion of stereochemistry at the C-2 position.
Recent studies have shown that mechanochemical methods using reagents like fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) can activate alcohols for nucleophilic substitution. nih.gov For α-hydroxy esters such as ethyl lactate, these reactions have been shown to proceed with complete stereoinversion when a nucleophile like morpholine (B109124) is used. nih.gov This suggests that similar reactivity could be expected for this compound.
The ester group itself can undergo nucleophilic acyl substitution, where the methoxy (B1213986) group is replaced by another nucleophile. masterorganicchemistry.com This reaction is fundamental to the interconversion of carboxylic acid derivatives. For example, reaction with an amine would yield an amide. The reactivity of the ester towards nucleophilic attack is influenced by both steric and electronic factors. learncbse.in
Investigation of Ether Group Reactivity and Participation in Rearrangements
The methoxy group in this compound is an ether linkage, which is generally quite stable. However, under specific conditions, it can undergo cleavage or participate in rearrangement reactions.
Cleavage and Rearrangement Reactions
Ether cleavage typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). harvard.edulibretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com The mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. harvard.edulibretexts.orgmasterorganicchemistry.com
In the case of this compound, the methoxy group is attached to a primary carbon. Therefore, acid-catalyzed cleavage is expected to proceed via an Sₙ2 mechanism. masterorganicchemistry.commasterorganicchemistry.com The reaction is initiated by protonation of the ether oxygen by the strong acid, which creates a good leaving group (methanol). masterorganicchemistry.com The halide anion (I⁻ or Br⁻) then acts as a nucleophile and attacks the less sterically hindered carbon of the protonated ether, which in this case is the methyl group, leading to the formation of methyl halide and methyl 2,3-dihydroxypropanoate.
Rearrangements involving the ether group are less common but can be induced. For instance, the α-ketol rearrangement involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone. wikipedia.org If the hydroxyl group of this compound were oxidized to a ketone, the resulting α-keto ether could potentially undergo a rearrangement, although this is speculative without direct experimental evidence.
Table 3: General Conditions for Ether Cleavage
| Reagent | Mechanism | Products |
| HI or HBr | Sₙ2 (for methyl/primary ethers) | Alcohol and Alkyl Halide |
| BBr₃ | Lewis acid-assisted cleavage | Alcohol and Alkyl Bromide |
Role in Oxidative Rearrangements
While specific oxidative rearrangements involving the methoxy group of this compound are not well-documented, analogous transformations in similar systems provide some insight. For example, the Baeyer-Villiger oxidation is an oxidative rearrangement of a ketone to an ester using a peroxy acid. youtube.comlibretexts.org While not directly applicable to the starting material, if a ketone were present elsewhere in a more complex analogue, the methoxy group could influence the regioselectivity of such a rearrangement.
More relevant are oxidative deprotection strategies for ethers. For example, p-methoxybenzyl (PMB) ethers can be oxidatively cleaved. organic-chemistry.org It is conceivable that under specific oxidative conditions, the methoxy group in this compound could be targeted, potentially leading to a rearranged or cleaved product. However, this remains an area for further investigation.
Reaction Kinetics and Thermodynamic Considerations
The study of reaction kinetics and thermodynamics provides fundamental insights into the stability, reactivity, and transformation pathways of a chemical compound. For this compound, understanding these aspects is crucial for predicting its behavior in various chemical environments, from industrial processes to biological systems.
Kinetic Analysis of Ester Hydrolysis and Other Transformations
The hydrolysis of esters is a well-studied reaction, and its kinetics can be significantly influenced by the molecular structure and reaction conditions. The hydrolysis of this compound involves the cleavage of the ester bond to yield 2-hydroxy-3-methoxypropanoic acid and methanol (B129727). The rate of this transformation is subject to catalysis by both acids and bases.
Kinetic studies on analogous compounds, such as methyl benzoates with hydroxyl and methoxy substituents, reveal the profound impact of these functional groups. zenodo.org For instance, in the base-catalyzed hydrolysis of methyl hydroxy and methoxy benzoates, the position of the substituent on the aromatic ring dictates the rate of reaction. zenodo.org An ortho-methoxy group can increase the rate of hydrolysis by two- to four-fold compared to other isomers, an effect attributed to its influence on the electron density of the carbonyl carbon and the stabilization of the transition state. zenodo.org Similarly, the hydrolysis of methyl salicylate (B1505791) is influenced by hydroxide (B78521) ion concentration, with the reaction mechanism potentially involving complex dependencies at high concentrations. researchgate.net
The table below presents kinetic data for the hydrolysis of related ester compounds, illustrating the range of reaction rates and conditions studied.
Table 1: Kinetic Parameters for the Hydrolysis of Analogous Esters
| Ester | Catalyst | Temperature (°C) | Rate Constant (k) | Reference |
|---|---|---|---|---|
| Methyl o-methoxybenzoate | NaOH | 35 | Varies with [OH⁻]² | researchgate.net |
| Methyl Salicylate | NaOH | 35 | Complex dependency on [OH⁻] | researchgate.net |
Computational Thermochemistry of Analogous Systems
Computational thermochemistry offers a powerful tool for predicting the thermodynamic properties of molecules, such as their enthalpies of formation, which are key to understanding their stability. High-level quantum chemical methods like G3MP2 and G4 are used to calculate these properties with high accuracy, often in good agreement with experimental data. researchgate.net
Studies on methyl hydroxybenzoates, which, like this compound, contain ester, hydroxyl, and ether (in the case of methoxybenzoates) functionalities, provide valuable thermodynamic benchmarks. The experimental and computational investigation of these compounds helps to create consistent data sets for properties like enthalpies of sublimation, vaporization, fusion, and formation. researchgate.net For example, the gas-phase enthalpy of formation (ΔfH°(g)) for methyl p-hydroxybenzoate has been determined through a combination of combustion calorimetry and computational methods. researchgate.net
Such computational approaches could be applied to this compound to estimate its thermodynamic stability and the energy changes associated with its reactions. By using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction equation, systematic errors in calculations can be minimized, leading to benchmark-quality results. researchgate.net
Table 2: Experimental and Calculated Thermodynamic Data for Analogous Benzoate Esters
| Compound | Property | Value (kJ·mol⁻¹) | Method | Reference |
|---|---|---|---|---|
| Methyl p-hydroxybenzoate | Enthalpy of Formation (crystal, 298.15 K) | -563.6 ± 1.1 | Combustion Calorimetry | researchgate.net |
| Methyl p-hydroxybenzoate | Enthalpy of Sublimation (298.15 K) | 107.9 ± 0.4 | Transpiration, Static Method | researchgate.net |
Unconventional Reactivity and Novel Mechanisms in Related Compounds
Beyond standard reactions like hydrolysis, the functional groups within molecules like this compound can participate in more complex and unconventional transformations. These often involve highly selective enzymatic or catalytic processes.
Methyl Transfer Phenomena
Methyl transfer is a fundamental biochemical reaction catalyzed by a large class of enzymes known as methyltransferases. wikipedia.orgnih.gov These enzymes typically use S-adenosyl-L-methionine (SAM) as the universal methyl group donor. nih.gov The general mechanism is an SN2-like nucleophilic attack where a nucleophilic atom on the substrate attacks the electrophilic methyl group of SAM. wikipedia.org
In the context of this compound, the hydroxyl group at the C2 position represents a potential site for O-methylation by an O-methyltransferase (OMT). OMTs are involved in the biosynthesis of many natural products. nih.gov This enzymatic methylation would convert the hydroxyl group into a second methoxy group, altering the compound's chemical properties.
Research into methyltransferases that act on substrates structurally similar to our target compound provides insight into this potential transformation. For example, the MtpA protein from Methanosarcina acetivorans is a methyltransferase that catalyzes methyl transfer from methylmercaptopropionate (MMPA), a propionate (B1217596) derivative. biorxiv.org Although this enzyme acts on a sulfur-containing substrate, it demonstrates the ability of methyltransferases to recognize and react with substituted propanoate structures. biorxiv.org
Regioselectivity and Stereoselectivity in Complex Reactions
When a molecule contains multiple reactive sites, the ability of a reaction to selectively target one specific site is known as regioselectivity. masterorganicchemistry.com Stereoselectivity refers to the preference for the formation of one stereoisomer over another. masterorganicchemistry.commdpi.com Both are critical concepts in the synthesis and transformation of complex molecules like this compound, which has three distinct functional groups (ester, hydroxyl, ether) and a chiral center at C2.
Regioselectivity : A significant challenge in reactions involving this molecule would be achieving regioselectivity. For instance, one might wish to selectively hydrolyze the ester group without affecting the ether linkage, or selectively acylate the hydroxyl group without any side reactions at the ester. Enzymes are particularly adept at such selective transformations due to the precise three-dimensional arrangement of their active sites. mdpi.com The use of molecularly imprinted polymers, which can be thought of as artificial enzymes, has also been shown to catalyze reactions with high regioselectivity. researchgate.net
Stereoselectivity : The presence of a chiral carbon (C2) means that reactions at this center or adjacent to it can be stereoselective. For example, the reduction of a hypothetical ketone precursor to form the hydroxyl group of this compound could be performed with high stereoselectivity using specific enzymes like reductases. mdpi.com Similarly, in complex synthetic sequences like the Mizoroki-Heck reaction used to form functionalized cyclic compounds, high stereoselectivity is often achieved and can be rationalized using computational methods like DFT calculations. nih.gov
Applications of Methyl 2 Hydroxy 3 Methoxypropanoate in Advanced Organic Synthesis
Role as a Chiral Building Block
The primary utility of enantiomerically pure Methyl 2-hydroxy-3-methoxypropanoate lies in its role as a chiral building block. Chiral building blocks are small, optically active molecules that are incorporated into a larger synthetic scheme to introduce one or more stereocenters, ultimately leading to the desired enantiomer of a complex target molecule. nih.gov
Enantioselective Construction of Complex Organic Molecules
The enantioselective construction of complex organic molecules often relies on the use of chiral precursors that can direct the stereochemical outcome of subsequent reactions. By analogy with other chiral α-hydroxy esters, the (S)- or (R)-enantiomer of this compound can be employed to synthesize more complex structures with a high degree of stereocontrol. For instance, vicinal amino alcohols, which are common structural motifs in many biologically active compounds, can be synthesized from chiral precursors. nih.gov The hydroxyl and ester functionalities of this compound allow for a range of chemical transformations, including protection, activation, and nucleophilic substitution, to build up molecular complexity.
Precursor in Natural Product Synthesis
Chiral molecules derived from natural sources or prepared by asymmetric synthesis are fundamental to the total synthesis of natural products. While no specific natural product syntheses explicitly report the use of this compound, its structural features are present in various natural products. For example, the 2-hydroxy-3-methoxypropanoate moiety is part of more complex structures found in nature. The stereoselective synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, an unusual amino acid component of several natural products, highlights the importance of controlling the stereochemistry at the C2 and C3 positions, a feature inherent to chiral this compound. elsevierpure.com
The synthesis of complex natural products often involves the coupling of several chiral fragments. The functional groups of this compound would allow for its incorporation into such a convergent synthetic strategy.
Utilization in Generic Chemical Intermediates
Beyond its direct incorporation into target molecules, this compound can serve as a precursor to other valuable chemical intermediates.
Scaffold for Chiral Auxiliaries and Ligands
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. nih.gov While there is no direct evidence of this compound being used as a scaffold for a widely-known chiral auxiliary, its structure lends itself to such applications. The hydroxyl group can be used as a handle to attach the auxiliary to a prochiral substrate. After a diastereoselective reaction, the auxiliary can be cleaved and potentially recovered.
Furthermore, the development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. Beta-amino alcohols, which can be synthesized from precursors like this compound, are known to be effective ligands in a variety of asymmetric transformations. nih.gov The synthesis of chiral ligands often involves the modification of a chiral scaffold, and the multiple functionalities of this compound make it a candidate for such modifications.
Emerging Applications in Materials Science (Chemical Synthesis of Polymers/Components)
The application of chiral monomers in materials science is a growing field, as the incorporation of chirality can impart unique properties to polymers, such as chiroptical responses and the ability to form helical structures. While there are no specific reports on the polymerization of this compound, the polymerization of related hydroxy acid esters is well-documented. For example, polyesters derived from 3-hydroxypropionate (B73278) and its derivatives are known for their biodegradability.
Theoretically, this compound could undergo polymerization through either the hydroxyl or the ester group. Ring-opening polymerization of a lactone derived from this monomer would be a plausible route to a polyester (B1180765) with a pendant methoxymethyl group. Such a polymer would be expected to have distinct properties compared to simpler polyesters due to the presence of the methoxy (B1213986) group, which could influence its thermal properties, solubility, and degradation profile.
Computational and Theoretical Investigations of Methyl 2 Hydroxy 3 Methoxypropanoate
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the electronic structure and energy of molecules. researchgate.netscispace.com These calculations provide foundational data on bond lengths, angles, and electronic properties, which are critical for understanding the intrinsic nature of a chemical compound.
Density Functional Theory (DFT) is a powerful and widely used quantum computational method for investigating the electronic properties of molecules. scispace.comepstem.netmdpi.com Instead of tackling the complex many-electron wavefunction, DFT simplifies the problem by focusing on the spatially dependent electron density. nih.gov This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
In the context of Methyl 2-hydroxy-3-methoxypropanoate, DFT studies would be instrumental in determining its ground-state molecular geometry. By optimizing the structure, researchers can predict the most stable arrangement of atoms, corresponding to the global minimum on the potential energy surface. scispace.com Functionals like B3LYP or B3PW91, combined with appropriate basis sets such as 6-311G(d,p), are commonly used to perform these calculations. epstem.net
Furthermore, DFT is used to explore the molecule's reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. epstem.net A smaller gap typically suggests that the molecule is more polarizable and reactive. Other calculated parameters, such as the Molecular Electrostatic Potential (MEP), can identify electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. epstem.net
Table 1: Example of DFT-Calculated Parameters for this compound This table presents hypothetical but realistic values that would be obtained from a DFT study to illustrate the typical output.
| Parameter | Calculated Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -534.67 | The total electronic energy of the optimized molecule. |
| HOMO Energy (eV) | -7.12 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy (eV) | 1.58 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 8.70 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Dipole Moment (Debye) | 2.45 | A measure of the overall polarity of the molecule. |
Ab initio calculations are quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of adjustments from experimental data. researchgate.net These "first principles" methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more complex composite methods like the G3(MP2)//B3LYP level of theory, are known for their high accuracy. researchgate.netmdpi.com
These calculations are fundamental for elucidating the detailed electronic structure of this compound. They provide a precise description of how electrons are distributed among various molecular orbitals. From the resulting wavefunctions, one can calculate the bond order, which quantifies the number of chemical bonds between two atoms (e.g., C-O, C-C). This information is critical for understanding the strength and nature of the covalent bonds within the molecule's framework. Such detailed electronic information helps in rationalizing the molecule's structural stability and chemical behavior.
As a chiral molecule, this compound is expected to be optically active, meaning it rotates the plane of polarized light. The direction and magnitude of this rotation are key characteristics. Theoretical methods can predict the specific optical rotation by calculating the electric and magnetic dipole transition moments of the molecule. conicet.gov.ar These predictions are invaluable for correlating a molecule's specific rotation with its absolute configuration (R/S), a task that can be challenging to determine solely through experimental means. nih.gov
Computational chemistry also allows for the accurate prediction of various spectroscopic data. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, frequently used in conjunction with DFT, can calculate the isotropic magnetic shielding constants, which are then converted into Nuclear Magnetic Resonance (NMR) chemical shifts. epstem.net This allows for the theoretical prediction of both ¹H and ¹³C NMR spectra. Similarly, by calculating the vibrational frequencies of the molecule's bonds, a theoretical Infrared (IR) spectrum can be generated. These calculated frequencies are often scaled by a constant factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. epstem.net
Table 2: Hypothetical Comparison of Predicted vs. Experimental ¹³C NMR Shifts for this compound This table illustrates how theoretical calculations are used to predict and validate experimental spectroscopic data. The correlation between calculated and experimental values helps confirm structural assignments.
| Carbon Atom | Predicted Chemical Shift (ppm) (GIAO/DFT) | Hypothetical Experimental Shift (ppm) |
|---|---|---|
| C=O (Ester Carbonyl) | 172.5 | 173.1 |
| C-OH (Chiral Center) | 71.8 | 72.3 |
| CH₂-O (Methylene) | 75.4 | 76.0 |
| O-CH₃ (Ester Methyl) | 52.1 | 52.5 |
| O-CH₃ (Ether Methyl) | 59.3 | 59.8 |
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations focus on the static, electronic properties of a single molecule, molecular modeling and dynamics simulations are used to study the motion and interactions of molecules over time. nih.gov These simulations treat atoms as classical particles and use force fields to describe the potential energy of the system, allowing for the observation of dynamic processes such as conformational changes and intermolecular interactions. nih.govnih.gov
This compound is a flexible molecule with several rotatable single bonds. Conformational analysis is the study of the various three-dimensional shapes (conformers) the molecule can adopt through these rotations and their corresponding energy levels. Molecular modeling techniques can systematically explore the potential energy surface to identify the most stable, low-energy conformers. Understanding the preferred conformations is essential, as the molecule's shape influences its physical properties and biological activity.
Furthermore, simulations can model the intermolecular interactions between multiple molecules of this compound. The hydroxyl (-OH), ether (-O-), and ester (-COO-) groups are all capable of participating in non-covalent interactions, such as hydrogen bonding and dipole-dipole forces. These interactions govern the bulk properties of the substance, including its boiling point, viscosity, and solubility. Analyzing the conformational ensembles in simulations provides insight into how these molecules behave in a liquid or solid state. nih.gov
Chemical processes rarely occur in a vacuum; they almost always take place in a solvent. The surrounding solvent can significantly alter the stability and reactivity of a molecule. Computational models are used to simulate these solvent effects. A common approach is to use a continuum solvation model, such as the Polarizable Continuum Model (PCM) or its variants like IEFPCM, where the solvent is treated as a continuous medium with a defined dielectric constant. mdpi.com
A more sophisticated method is the Conductor-like Screening Model for Real Solvents (COSMO-RS). This model combines quantum chemistry with statistical thermodynamics to predict thermodynamic properties in liquid systems. It can effectively model the behavior of this compound in various solvents, predicting properties like solubility and partitioning coefficients. By calculating the energies of reactants, transition states, and products in the presence of a solvent, these models provide a more accurate picture of reaction kinetics and equilibria under realistic conditions. mdpi.com
Structure-Reactivity Relationships and Predictive Modeling
Predictive modeling and the study of structure-reactivity relationships are powerful tools in computational chemistry for understanding and anticipating the chemical behavior of molecules. These investigations typically involve the use of quantum mechanical calculations to correlate a molecule's electronic structure with its reactivity.
Elucidation of Reaction Pathways and Transition States
The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding the kinetics and mechanisms of chemical reactions. Computational methods, such as Density Functional Theory (DFT), are commonly employed to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This process involves locating and characterizing the geometry and energy of stationary points, including reactants, products, intermediates, and transition states.
For a molecule like this compound, potential reactions for computational study could include ester hydrolysis, oxidation of the hydroxyl group, or ether cleavage. A theoretical investigation would involve:
Conformational Analysis: Identifying the most stable conformations of the reactant and any intermediates.
Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants to products or intermediates.
Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the identified transition state correctly connects the desired reactant and product.
Without specific studies on this compound, we can only surmise the general approaches that would be taken.
Stability Indices from HOMO-LUMO Energy Gaps
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial quantum chemical descriptors that provide insights into a molecule's reactivity and stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of chemical stability.
A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a smaller gap suggests that the molecule is more reactive.
For this compound, a computational study would calculate the energies of the HOMO and LUMO to determine its energy gap. This value could then be compared to those of similar compounds to predict its relative reactivity. For instance, a study on various organic molecules showed that the HOMO-LUMO gap can be a useful parameter in developing quantitative structure-property relationships (QSPR). schrodinger.com
Table 1: Illustrative HOMO-LUMO Data for Related Compounds (Conceptual)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Hypothetical Data for this compound | - | - | - |
| Methyl Lactate | -7.0 | 2.5 | 9.5 |
| Methyl 3-methoxypropionate | -6.8 | 2.2 | 9.0 |
Note: The data in this table is for illustrative purposes only and is not derived from actual computational studies on this compound.
Thermochemical Property Prediction and Correlation
Computational chemistry provides a powerful means to predict the thermochemical properties of molecules, such as enthalpy of formation, entropy, and heat capacity. These properties are essential for understanding and modeling chemical processes. High-level ab initio methods and DFT can be used to calculate these properties with a reasonable degree of accuracy.
For this compound, a computational study would typically involve:
Geometry Optimization: Finding the lowest energy structure of the molecule.
Frequency Calculation: Determining the vibrational frequencies, which are used to calculate thermodynamic properties like entropy and heat capacity.
Energy Calculation: Calculating the electronic energy of the molecule, which is a key component in determining the enthalpy of formation.
While no specific thermochemical data from computational studies on this compound is available, research on related compounds like methyl methoxybenzoates has demonstrated the utility of these methods in determining gas-phase enthalpies of formation. researchgate.net
Table 2: Predicted Thermochemical Data for an Analogous Compound (Methyl (R)-(-)-3-hydroxy-2-methyl-propionate)
| Property | Value | Unit |
| Enthalpy of Formation at Standard Conditions | - | kJ/mol |
| Standard Gibbs Free Energy of Formation | - | kJ/mol |
| Ideal Gas Heat Capacity | - | J/mol·K |
Note: Data for Methyl (R)-(-)-3-hydroxy-2-methyl-propionate is presented as an example of the type of information that would be sought for this compound. Specific values for the target compound are not available. dergipark.org.tr
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective Synthetic Methodologies
The presence of a chiral center in Methyl 2-hydroxy-3-methoxypropanoate makes the development of stereoselective synthesis methods a primary goal for future research. Controlling the stereochemistry is crucial as different enantiomers can exhibit distinct biological activities or properties. Research is moving beyond classical resolution techniques toward more elegant and efficient asymmetric syntheses.
These examples highlight a clear research trajectory: the design of synthetic pathways that are not only stereoselective but also inherently safer and more streamlined.
Table 1: Comparison of Novel Synthetic Methodologies
| Methodology | Starting Material | Key Reagents/Process | Advantages |
|---|---|---|---|
| Asymmetric Synthesis via Diazotization | 2-methyl-L-phenylalanine hydrochloride | Sodium nitrite (B80452), Dilute sulfuric acid | Avoids toxic cyanide reagents, Retains stereochemical configuration, Large-scale production potential. google.com |
Exploration of Advanced Catalytic Systems for this compound Production
Catalysis is at the heart of modern, efficient chemical manufacturing. For the production of propanoates, significant advances have been made in developing highly active and selective catalysts. Future research on this compound will likely adapt and refine these systems to accommodate its specific functional groups.
A key area of exploration is the use of palladium complexes with specialized phosphine (B1218219) ligands for alkoxycarbonylation reactions. Research on the synthesis of methyl propanoate has demonstrated exceptional results with a catalyst system based on a zero-valent palladium complex with 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) as a bidentate phosphine ligand. researchgate.netresearchgate.net When activated with a sulfonic acid in methanol (B129727), this system can convert ethene and carbon monoxide to methyl propanoate with a turnover frequency of up to 50,000 moles of product per mole of catalyst per hour and a selectivity exceeding 99.9%. researchgate.netresearchgate.net The reaction proceeds under mild conditions (80 °C and 10 atm), showcasing the catalyst's high efficiency. researchgate.net The stability of this catalyst is also noteworthy, achieving total turnover numbers greater than 100,000 under continuous operation. researchgate.net
The challenge for future work will be to design analogous catalytic systems that are tolerant of the hydroxyl and methoxy (B1213986) groups in the precursors to this compound, maintaining high activity and selectivity.
Table 2: Performance of Advanced Palladium Catalyst System for Methyl Propanoate Production
| Catalyst System | Ligand | Reaction Conditions | Turnover Frequency (mol/mol/hr) | Selectivity |
|---|---|---|---|---|
| L2Pd(dba) + MsOH | 1,2-bis(di-tert-butylphosphinomethyl)benzene | 80 °C, 10 atm (Ethene/CO) | 50,000 | 99.98% researchgate.netresearchgate.net |
Integration of Machine Learning and Artificial Intelligence in Chemical Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. These computational tools can dramatically accelerate the discovery of new molecules and the optimization of synthetic routes. For this compound, AI can be applied in several forward-looking ways.
Firstly, generative models and chemical language models (CLMs) can explore vast chemical spaces to design novel derivatives with tailored properties. youtube.com By learning the "syntax" of molecular structures, these models can generate new molecules from scratch, steering the design towards desired attributes such as enhanced bioactivity or specific physicochemical characteristics. youtube.com This could lead to the identification of new applications for compounds based on the this compound scaffold.
Secondly, AI is transforming our ability to predict complex molecular interactions. Technologies like AlphaFold 3 can predict the three-dimensional structures of protein-ligand complexes with unprecedented accuracy. youtube.com This capability is pivotal for designing molecules that can modulate the function of specific proteins, a cornerstone of drug discovery. youtube.com Future research could use these tools to screen for potential biological targets of this compound or to design analogs for therapeutic purposes. The ultimate goal is to create an integrated "AI drug design engine" that can move from a disease target to a potential therapeutic molecule with greater speed and efficiency. youtube.com
Expanding Applications in Specialty Chemical Synthesis
This compound's value extends beyond its direct use, positioning it as a versatile building block in the synthesis of more complex specialty chemicals. Its bifunctional nature—possessing both a hydroxyl group and an ester—allows for a range of subsequent chemical modifications.
In research and fine chemical manufacturing, it can serve as a key intermediate for creating new chemical entities with specific biological or material properties. myskinrecipes.com The synthesis of drug metabolites is an important area where such building blocks are crucial. For instance, synthetic routes to produce metabolites of drugs like fenofibrate (B1672516) often involve the reduction of a ketone to a hydroxyl group and subsequent ester hydrolysis, steps that parallel the functionalities present in this compound. nih.gov Furthermore, related methoxypropionate esters are employed as reagents in lipase-catalyzed acylations and in the synthesis of advanced polymers for applications such as photoresists in the electronics industry. chemicalbook.comnih.gov
Future research will likely focus on leveraging the unique combination of functional groups in this compound to access novel polymers, bioactive molecules, and other high-value specialty chemicals.
Investigation of Environmental and Green Chemistry Aspects of Production
The principles of green chemistry are increasingly critical in guiding the development of new chemical processes. Future research into the production of this compound must prioritize sustainability. A key focus will be on minimizing environmental impact by addressing the choice of raw materials and the nature of the chemical transformations.
A critical review of the synthesis of analogous compounds, such as methionine and its hydroxy analogue, reveals a heavy dependence on petroleum-derived feedstocks like propene and the use of highly toxic intermediates, including acrolein and cyanide. rsc.org A major goal for future research is to substitute these conventional, hazardous pathways with safer, more sustainable alternatives. rsc.org This involves two main strategies:
Bio-based Feedstocks: Developing synthetic routes that begin from renewable, bio-based starting materials rather than petroleum.
Safer Chemistries: Designing processes that avoid the generation and use of highly toxic substances, improving the intrinsic safety of the manufacturing process.
By focusing on these green chemistry principles, the future production of this compound can be made more economically and environmentally sustainable, aligning with the global shift towards a circular economy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-hydroxy-3-methoxypropanoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via esterification of 2-hydroxy-3-methoxypropanoic acid with methanol under acid catalysis or through Claisen condensation of methyl propionate derivatives. Reaction conditions such as temperature (optimal range: 60–80°C), solvent polarity, and catalyst type (e.g., H₂SO₄ vs. Amberlyst-15) significantly affect yield and purity. For instance, using anhydrous conditions minimizes hydrolysis side reactions . Characterization via NMR and IR spectroscopy is critical to confirm ester formation and rule out residual reactants .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies methoxy (δ ~3.3–3.5 ppm), hydroxyl (δ ~5.0 ppm, broad), and ester carbonyl (δ ~170 ppm) groups.
- IR Spectroscopy : Confirms ester C=O stretch (~1740 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 163) validate molecular weight.
Cross-referencing with PubChem data (InChIKey: RSWMHAKZMAPORV-UHFFFAOYSA-N) ensures consistency with known standards .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust/aerosols form .
- Ventilation : Employ fume hoods or local exhaust systems to limit inhalation exposure.
- Storage : Store in airtight containers away from oxidizers at ≤25°C. Safety showers and eyewash stations must be accessible .
Advanced Research Questions
Q. How can computational chemistry tools predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Retrosynthesis AI : Tools like Template_relevance Reaxys or Pistachio model feasible pathways by analyzing analogous esters (e.g., Ethyl 2-Methoxy-2-methyl-3-phenylpropanoate ).
- DFT Calculations : Predict regioselectivity in substitution reactions (e.g., methoxy vs. hydroxyl group reactivity) using Gaussian or ORCA software.
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize experimental testing .
Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Systematically compare studies using PRISMA guidelines, adjusting for variables like purity (>95% vs. technical grade) or solvent effects (DMSO vs. aqueous buffers).
- Dose-Response Curves : Replicate assays (e.g., antimicrobial activity) across multiple cell lines to identify concentration-dependent effects.
- Structural Analog Comparison : Contrast this compound with Methyl 2-amino-3-hydroxy-2-methylpropanoate to isolate functional group contributions .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?
- Methodological Answer :
- Catalyst Selection : Heterogeneous catalysts (e.g., zeolites) reduce racemization risks compared to homogeneous acids.
- Process Optimization : Use flow chemistry to control exothermic reactions and minimize byproducts.
- Analytical Monitoring : Implement inline FTIR or HPLC to track enantiomeric excess (ee) during scale-up. Reference EPA DSSTox data (DTXSID101210885) for regulatory compliance .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Purity Assessment : Verify compound purity via HPLC or GC-MS. Impurities (e.g., residual solvents) can alter physical properties.
- Crystallization Conditions : Compare recrystallization solvents (e.g., ethanol vs. hexane) that may yield polymorphs with distinct melting points.
- Instrument Calibration : Cross-validate spectral data against NIST Chemistry WebBook entries for consistency .
Methodological Resources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
